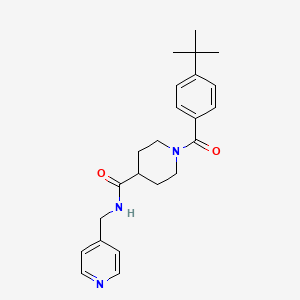

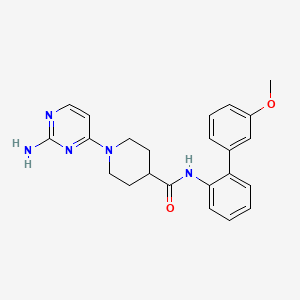

![molecular formula C10H11F3N2O B5512770 1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanone oxime](/img/structure/B5512770.png)

1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally similar to 1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanone oxime has been explored in various studies. For instance, the creation of 5-[(dimethylamino)methylidene]-4-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-2(5H)-one and its derivative with the trifluoromethyl group substituted at different positions on the arene ring has been reported. These compounds show significant structural changes associated with proton tautomerism of the amidine system (Pyrih et al., 2023). Similarly, the synthesis of oximes and aziridines derived from substituted 1-phenyl-1-nonen-3-ones, which share some structural similarities, has been documented (Dimmock et al., 1978).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been a subject of extensive study. Research on 2-amino-7-(dimethylamino)-4-[(trifluoromethyl)phenyl]-4H-chromenes, which bear resemblance in their molecular framework, shows detailed structural analysis through spectroscopic methods and density functional theory calculations (Mahdavi et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving similar compounds have been explored, such as the reactions of 1,1-Bis(dimethylamino)-2,2-difluoroethene, a building block for the preparation of fluorinated compounds. This research highlights the versatility and reactivity of such compounds in different chemical reactions (Xu et al., 2020).

Physical Properties Analysis

The physical properties of compounds similar to this compound, like the study on the synthesis and characterization of diorganotin bromides, reveal insights into solubility behavior and molecular geometry in the solid state, contributing to the understanding of their physical characteristics (Koten et al., 1978).

Chemical Properties Analysis

Investigations into the chemical properties of similar compounds, such as the study on the synthesis and structures of Tris[2-(dimethylamino)phenyl]silane and -germane compounds, provide insights into their intramolecular hydrogen bonding and the influence of substituents on their chemical behavior (Kawachi et al., 1997).

Wissenschaftliche Forschungsanwendungen

Electrophilic Trifluoromethylation

The development of new reagents for electrophilic trifluoromethylation is crucial for introducing trifluoromethyl groups into organic molecules. A novel reagent designed as a trifluorinated version of a Johnson-type methyl-transfer reagent demonstrates the potential for vinylogous trifluoromethylation of dicyanoalkylidenes, showcasing the utility of such compounds in synthesizing fluorinated organic molecules (Noritake et al., 2008).

Nonlinear Optical Materials

Compounds derived from 1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanone oxime have been explored for their nonlinear optical properties. For instance, a synthesized derivative demonstrated significant third-order nonlinear optical properties, suggesting potential applications in optical devices like optical limiters (Rahulan et al., 2014).

Antitumor Activity

The synthesis of oximes, aziridines, and allyl alcohols derived from substituted 1-phenyl-1-nonen-3-ones, including compounds related to this compound, has been investigated for potential cytotoxic and antitumor agents. This research opens avenues for developing new chemotherapeutic agents (Dimmock et al., 1978).

Photophysical Behavior and Charge Transfer

Studies on substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, including structures akin to this compound, highlight the influence of different substituents on the photophysical behavior of these compounds. This research is pivotal for designing molecular systems with specific optical properties (Yang et al., 2004).

Apoptosis Inducers in Cancer Treatment

Discovery and structure-activity relationship studies of 4-aryl-4H-chromenes as a new series of apoptosis inducers present another facet of scientific research applications. These compounds, structurally related to this compound, have shown promising results in inducing apoptosis in cancer cells, underscoring their potential as anticancer agents (Kemnitzer et al., 2004).

Eigenschaften

IUPAC Name |

(NZ)-N-[1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-15(2)8-5-3-7(4-6-8)9(14-16)10(11,12)13/h3-6,16H,1-2H3/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYZWTOQCDBJDD-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=NO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C(=N/O)/C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

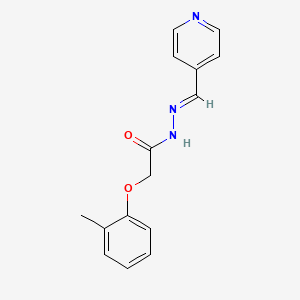

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5512689.png)

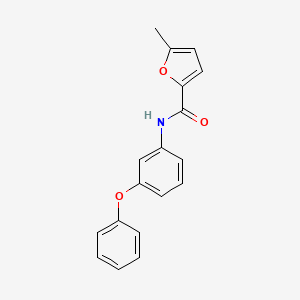

![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-3-(2-furyl)acrylamide](/img/structure/B5512697.png)

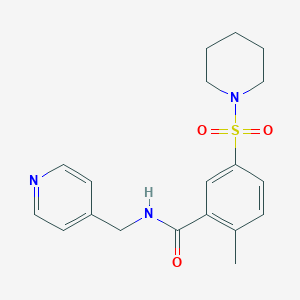

![N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-3,5-bis(methylthio)-4-isothiazolecarboxamide](/img/structure/B5512707.png)

![ethyl 3-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5512713.png)

![N-(3-chloro-4-methylphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5512717.png)

![N-[(3S*,4R*)-4-isopropyl-1-(7-methoxy-4-methyl-2-quinolinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5512722.png)

![N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B5512743.png)

![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]propoxy}benzamide dihydrochloride](/img/structure/B5512745.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5512777.png)